molecular formula C17H24N2O6 B613204 N-alpha-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid CAS No. 1263045-89-1

N-alpha-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid

Cat. No. B613204
M. Wt: 352,39 g/mole
InChI Key:
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Description

This compound is a quasi-orthogonally-protected Lys derivative . It is also known as Na-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Ng-Fmoc-D-2,4-diaminobutyric acid . It appears as a yellowish or white to off-white powder .


Synthesis Analysis

The synthesis of this compound involves the acylation of dimedone with acetic anhydride. This process creates 2-acetyldimedone, which is then reacted with the LAAs in the presence of triethylamine in refluxing ethanol .


Molecular Structure Analysis

The molecular formula of this compound is C31H36N2O6 . Its molecular weight is 532.58 . The InChI key is CNDRLQTWKWIHEP-VWLOTQADSA-N .


Chemical Reactions Analysis

The stability of the N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde) group to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine, have led to its successful incorporation into many solid-phase methodologies .


Physical And Chemical Properties Analysis

The melting point of this compound is between 126 - 136 °C . Its optical rotation is [a]20D = -5 ± 2 º (C=1.2 in DMF) and [a]20D = 7 ± 2 ° (C=1 in CHCl3) .

Future Directions

The future directions for this compound could involve further exploration of its potential in drug delivery, given its ability to improve drug bioavailability . More research could also be conducted to fully characterize this compound and explore its potential applications in the synthesis of other compounds .

properties

IUPAC Name

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXMDMFLORSRGR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@@H](CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid

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